5-amino-1-[(2-chlorophenyl)methyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one;N,N-dimethylformamide
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Overview
Description
The compound with the identifier “5-amino-1-[(2-chlorophenyl)methyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one;N,N-dimethylformamide” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its distinct molecular structure, which contributes to its reactivity and functionality in different chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “5-amino-1-[(2-chlorophenyl)methyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one;N,N-dimethylformamide” involves specific reaction conditions and reagents. The exact synthetic route can vary depending on the desired purity and yield. Generally, the synthesis may involve multiple steps, including the formation of intermediate compounds that are subsequently transformed into the final product. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the efficiency and outcome of the synthesis.
Industrial Production Methods
In an industrial setting, the production of “this compound” is typically scaled up to meet demand. This involves optimizing the synthetic route to ensure cost-effectiveness and sustainability. Industrial production methods may include continuous flow processes, which allow for the efficient and consistent production of the compound. Additionally, the use of advanced purification techniques ensures that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
The compound “5-amino-1-[(2-chlorophenyl)methyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one;N,N-dimethylformamide” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to an increase in the oxidation state of the compound.
Reduction: In contrast to oxidation, reduction involves the addition of hydrogen or the removal of oxygen, resulting in a decrease in the oxidation state.
Substitution: This reaction involves the replacement of one functional group in the compound with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
The reactions involving “this compound” typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts or specific solvents to achieve the desired transformation.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the type of reaction and the conditions used For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound
Scientific Research Applications
The compound “5-amino-1-[(2-chlorophenyl)methyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one;N,N-dimethylformamide” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in various chemical syntheses, contributing to the development of new compounds and materials.
Biology: The compound’s unique properties make it valuable in biological research, where it may be used to study cellular processes or as a tool in biochemical assays.
Medicine: In the medical field, “this compound” may have potential therapeutic applications, either as a drug candidate or as a component in drug delivery systems.
Industry: The compound’s reactivity and stability make it suitable for use in industrial processes, such as the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which “5-amino-1-[(2-chlorophenyl)methyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one;N,N-dimethylformamide” exerts its effects involves specific molecular targets and pathways. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the context in which the compound is used, whether in a chemical reaction, biological system, or industrial process.
Properties
IUPAC Name |
5-amino-1-[(2-chlorophenyl)methyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one;N,N-dimethylformamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O.C3H7NO/c1-11-6-7-14-15(8-11)23-19(22-14)17-16(25)10-24(18(17)21)9-12-4-2-3-5-13(12)20;1-4(2)3-5/h2-8H,9-10,21H2,1H3,(H,22,23);3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOXKUNYHPDMAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)CC4=CC=CC=C4Cl)N.CN(C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)CC4=CC=CC=C4Cl)N.CN(C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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